Iothalamate sodium I-125 is a radiopharmaceutical compound used primarily in medical imaging, particularly for assessing renal function. It is classified as a radiotracer due to its radioactive iodine-125 component, which emits gamma rays detectable by imaging equipment. This compound is synthesized from iothalamic acid, incorporating iodine-125 through a specific iodination process.
Iothalamate sodium I-125 is derived from iothalamic acid, which itself is a derivative of benzoic acid. The compound falls under the category of contrast agents and radiopharmaceuticals, specifically used in nuclear medicine. It is recognized for its role in evaluating glomerular filtration rate (GFR) and has applications in both diagnostic and therapeutic settings.
The synthesis of iothalamate sodium I-125 involves several key steps:
Iothalamate sodium I-125 has the following molecular characteristics:
The structure features three iodine atoms attached to an aromatic ring, contributing to its radiotracer properties. The presence of functional groups such as acetamido and methylcarbamoyl enhances its solubility and biological compatibility.
Iothalamate sodium I-125 primarily undergoes substitution reactions due to its iodine content. Key aspects include:
The mechanism of action for iothalamate sodium I-125 revolves around its function as a radiotracer:
Iothalamate sodium I-125 has several scientific uses:
This compound's unique combination of iothalamate with radioactive iodine makes it invaluable in both clinical diagnostics and research settings, providing detailed insights into kidney health and function.
Iothalamate Sodium I-125 is a radiopharmaceutical compound with the systematic chemical name sodium 3-acetamido-2,6-bis(¹²⁵I)iodanyl-4-iodo-5-(methylcarbamoyl)benzoate. Its molecular formula is C₁₁H₈¹²⁵I₃N₂NaO₄, reflecting the replacement of all three stable iodine atoms (¹²⁷I) with the radioactive isotope iodine-125 (¹²⁵I) [3] . The compound is derived from the parent molecule iothalamic acid through salt formation with sodium and isotopic substitution. The molecular weight varies slightly depending on isotopic content: approximately 629.90 g/mol for the fully ¹²⁵I-labeled form, contrasting with 635.89 g/mol for the non-radioactive triiodinated analog [2] [3].
The isotopic labeling occurs at positions 2, 4, and 6 of the benzoic acid ring, confirmed by isomeric SMILES notation: CC(=O)NC₁=C(C(=C(C(=C₁[¹²⁵I])C(=O)[O⁻])[¹²⁵I])C(=O)NC)[¹²⁵I].[Na⁺]
[3] . This strategic placement maintains the molecule’s structural integrity while enabling gamma radiation emission (35.5 keV) for diagnostic detection. The sodium counterion enhances aqueous solubility, critical for parenteral administration in clinical settings .
Table 1: Atomic Composition of Iothalamate Sodium I-125
Element | Count | Role | Isotopic Form |
---|---|---|---|
Carbon | 11 | Benzoic acid backbone | Natural |
Hydrogen | 8 | Hydrocarbon groups | Natural |
Iodine | 3 | Radioactive label | ¹²⁵I |
Nitrogen | 2 | Amide/carbamoyl groups | Natural |
Sodium | 1 | Cationic counterion | Natural |
Oxygen | 4 | Carbonyl/carboxyl groups | Natural |
Solubility and Stability: Iothalamate Sodium I-125 exhibits high hydrophilicity, with solubility exceeding 300 mg/mL in aqueous media at 25°C [3]. This property is attributed to its ionic sodium carboxylate group and polar amide/carbamoyl substituents. The compound is formulated as a sterile, nonpyrogenic aqueous solution, typically containing 1 mg/mL sodium iothalamate and 0.9% benzyl alcohol as a preservative . Stability is pH-dependent, with optimal degradation resistance between pH 6.5–7.5. Under these conditions, radiochemical decomposition is minimized, though radiolytic hydrolysis can generate free ¹²⁵I⁻ over time, requiring quality control monitoring [3].
Protein Binding: Plasma protein binding is minimal (<8%), a critical feature for its pharmacokinetic behavior. This low binding affinity allows efficient glomerular filtration without significant protein complex interference [6] [7]. The absence of lipophilic moieties in its structure prevents extensive tissue distribution, confining its volume of distribution primarily to extracellular fluid [6].
Thermodynamic Properties:
Iothalamate Sodium I-125 belongs to the triiodinated benzoic acid derivative class of contrast agents. Its core structure shares features with other agents but is distinguished by its ¹²⁵I-labeling for functional renal imaging:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7